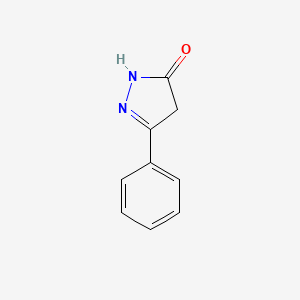

5-Phenyl-2,4-dihydro-3H-pyrazol-3-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-phenyl-1,4-dihydropyrazol-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c12-9-6-8(10-11-9)7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXRSFHYBIRFJSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NNC1=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20964094 |

Source

|

| Record name | 5-Phenyl-4H-pyrazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4860-93-9 |

Source

|

| Record name | 3-Phenyl-2-pyrazolin-5-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4860-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenyl-5-pyrazolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004860939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Phenyl-4H-pyrazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenyl-5-pyrazolone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.148 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties and Structure of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one (Edaravone)

Introduction

5-Phenyl-2,4-dihydro-3H-pyrazol-3-one, widely known in the pharmaceutical realm as Edaravone, is a synthetic heterocyclic compound with significant therapeutic applications. Initially developed for the treatment of ischemic stroke, its role as a potent free radical scavenger has led to its approval for managing amyotrophic lateral sclerosis (ALS).[1][2][3] This guide provides a comprehensive technical overview of the chemical structure, properties, synthesis, and analytical methodologies pertinent to this important molecule, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

Edaravone is a pyrazolone derivative characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms and a ketone group. The presence of a phenyl group at position 5 significantly influences its electronic properties and biological activity.

Chemical and Physical Data

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| IUPAC Name | 5-methyl-2-phenyl-4H-pyrazol-3-one | [1] |

| Synonyms | Edaravone, MCI-186, Radicava | [1] |

| CAS Number | 89-25-8 | [1] |

| Molecular Formula | C₁₀H₁₀N₂O | [1] |

| Molar Mass | 174.203 g/mol | [1] |

| Melting Point | 127-131 °C | [4] |

| Appearance | White to off-white crystalline powder | [4] |

| Solubility | Freely soluble in HPLC water; Water solubility of 1.96 ± 0.05 mg/mL | [4][5][6] |

| pKa | 7 | [4] |

Tautomerism: A Key Structural Feature

A critical aspect of the chemistry of this compound is its existence in tautomeric forms. The keto-enol tautomerism, common to pyrazolones, results in an equilibrium between the ketone form (CH form), the enol form (OH form), and an amine form (NH form). The predominant tautomer can be influenced by the solvent's polarity.[7][8] In nonpolar solvents, the enol form is more prevalent, often existing as hydrogen-bonded dimers.[9] The equilibrium between these tautomers is crucial for its antioxidant activity.

Caption: Tautomeric equilibrium of this compound.

Synthesis and Chemical Reactions

The synthesis of pyrazolone derivatives like Edaravone typically involves the condensation of a β-keto ester with a hydrazine derivative. This classical approach, known as the Knorr pyrazole synthesis, remains a fundamental method for constructing the pyrazolone ring.[10]

General Synthetic Pathway

The synthesis of this compound is achieved through the reaction of ethyl acetoacetate with phenylhydrazine. The initial condensation reaction forms a phenylhydrazone intermediate, which then undergoes intramolecular cyclization with the elimination of ethanol to yield the final product.

Caption: General synthetic scheme for this compound.

Key Chemical Reactions

The pyrazolone ring in Edaravone is susceptible to various chemical transformations. Electrophilic substitution reactions can occur at the C4 position.[11] The nitrogen atoms can be alkylated, and the carbonyl group can undergo reactions typical of ketones. The molecule can also be metabolized in vivo to form glucuronide and sulfate conjugates, which are pharmacologically inactive.[2][12]

Spectroscopic and Analytical Characterization

A variety of analytical techniques are employed to characterize this compound and quantify its presence in pharmaceutical formulations and biological matrices.

Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure. The chemical shifts will vary depending on the solvent and the predominant tautomeric form. In CDCl₃, characteristic proton signals for the methyl group, the methylene protons of the pyrazolone ring, and the aromatic protons of the phenyl group are observed.[9]

-

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands for the C=O stretching of the ketone group (around 1700-1750 cm⁻¹), N-H stretching, and C=C stretching of the aromatic ring.[5][6]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern, which aids in structural elucidation.[13][14]

Chromatographic Methods

High-performance liquid chromatography (HPLC) is the most widely used technique for the analysis of Edaravone.[15][16] Reversed-phase HPLC methods with UV detection are commonly employed for routine quality control and for determining the concentration of the drug in biological fluids.[4][17][18] High-performance thin-layer chromatography (HPTLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are also utilized for its quantification.[15][16]

Experimental Protocol: RP-HPLC Method for Edaravone Quantification

This protocol provides a general framework for the quantitative analysis of Edaravone using RP-HPLC.

Objective: To determine the concentration of Edaravone in a sample.

Materials:

-

Edaravone reference standard

-

HPLC grade acetonitrile

-

HPLC grade water

-

Ammonium acetate

-

HPLC system with UV detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of ammonium acetate buffer (e.g., 10 mM, pH 5.8) and acetonitrile in a suitable ratio (e.g., 55:45 v/v).[17] Filter and degas the mobile phase before use.

-

Standard Solution Preparation: Accurately weigh a known amount of Edaravone reference standard and dissolve it in the mobile phase to prepare a stock solution of a known concentration. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase.

-

Sample Preparation: Dissolve the sample containing Edaravone in the mobile phase to obtain a concentration within the calibration range.

-

Chromatographic Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm

-

Mobile Phase: Ammonium acetate buffer : Acetonitrile (e.g., 55:45 v/v)

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 243 nm[17]

-

Injection Volume: 20 µL

-

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations. Determine the concentration of Edaravone in the sample by interpolating its peak area on the calibration curve.

Mechanism of Action in a Biological Context

The therapeutic efficacy of Edaravone is attributed to its potent antioxidant properties.[2][19] It acts as a free radical scavenger, effectively neutralizing reactive oxygen species (ROS) such as hydroxyl radicals and peroxynitrite.[19][20] This action is particularly relevant in neurodegenerative diseases like ALS and in the context of ischemic stroke, where oxidative stress is a major contributor to neuronal damage.[3][19][20]

Caption: Simplified mechanism of action of Edaravone as a free radical scavenger.

By scavenging free radicals, Edaravone inhibits lipid peroxidation and protects cell membranes from oxidative damage.[19] It is also suggested to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines.[19]

Conclusion

This compound (Edaravone) is a molecule of significant interest in medicinal chemistry and drug development. Its unique chemical structure, characterized by the pyrazolone ring and the presence of tautomeric forms, underpins its potent antioxidant activity. A thorough understanding of its chemical properties, synthesis, and analytical methods is crucial for its effective utilization in therapeutic applications and for the development of novel analogues with enhanced efficacy. This guide has provided a detailed technical overview to support researchers and scientists in their endeavors with this important compound.

References

-

Wikipedia. Edaravone. [Link]

-

Brotman, R. G., Moreno-Escobar, M. C., Joseph, J. M., & Giler, V. (2018). Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis. Pharmacy and Therapeutics, 43(7), 414–417. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Edaravone? [Link]

-

Jain, D., & Jain, S. (2014). EDARAVONE: A REVIEW ON ANALYTICAL METHOD AND ITS DETERMINATION IN BIOLOGICAL MATRIX AND SYNTHETIC MIXTURE. PharmaTutor, 2(8), 115-121. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Edaravone's Mechanism of Action: A Deep Dive. [Link]

-

Patsnap Synapse. (2024). What is Edaravone used for? [Link]

-

Patel, H., & Shah, D. (2016). Edaravone: A Review on Analytical Method and its Determination in Biological Matrix and Synthetic Mixture. ResearchGate. [Link]

-

Patel, M., & Patel, P. (2024). edaravone: a review on analytical method and treatment of amyotrophic lateral sclerosis. World Journal of Pharmaceutical Research, 13(5), 1046-1061. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

-

Kawai, H., Nakai, H., Ohta, H., & Miyamoto, K. (2001). Synthesis of the metabolites of a free radical scavenger edaravone (MCI-186, Radicut™). Journal of the Chemical Society, Perkin Transactions 1, (11), 1259-1262. [Link]

-

Varatharajan, R., Muralidharan, S., Vijayan, V., & Jaganmohan, C. (2016). bio-analytical method development and validation of edaravone by rp-hplc: application to human clinical studies. pharmreports, 1(1). [Link]

-

Al-Aani, H., & Al-Obaidi, H. (2025). Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification. Pharmaceuticals, 18(7), 935. [Link]

-

El-Malah, A. A., & El-Gendy, M. A. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(3), 646. [Link]

-

Dr. Venkatesh P. (2019). Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. [Link]

-

S. P. (2025). Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. ResearchGate. [Link]

-

The Organic Chemistry Tutor. (2019, January 19). synthesis of pyrazoles [Video]. YouTube. [Link]

-

Miyamoto, K., Ohta, H., Nakai, H., & Kawai, H. (2001). Synthesis of the metabolites of a free radical scavenger edaravone (MCI-186, Radicut). Bioorganic & Medicinal Chemistry Letters, 11(11), 1437-1440. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

-

Onuki, Y., Hasegawa, K., & Takayama, K. (2020). Development of Edaravone Ionic Liquids and Their Application for the Treatment of Cerebral Ischemia/Reperfusion Injury. Molecular Pharmaceutics, 17(10), 3826–3836. [Link]

-

S. P. (2025). Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. MDPI. [Link]

-

MySkinRecipes. (n.d.). This compound. [Link]

-

ChemSynthesis. (2025). 5-amino-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. [Link]

-

Cheméo. (n.d.). Chemical Properties of 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl- (CAS 89-25-8). [Link]

-

Glisić, B. D., et al. (2013). Synthesis and crystal structure of 2,4-dihydro-4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)imino]-5-methyl-2-phenyl-3H-pyrazol-3-one. ResearchGate. [Link]

-

Elguero, J., et al. (1993). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Magnetic Resonance in Chemistry, 31(8), 729-734. [Link]

-

Onuki, Y., Hasegawa, K., & Takayama, K. (2020). Development of Edaravone Ionic Liquids and Their Application for the Treatment of Cerebral Ischemia/Reperfusion Injury. Molecular Pharmaceutics, 17(10), 3826–3836. [Link]

-

PubChem. (n.d.). 3H-Pyrazol-3-one, 2,4-dihydro-2-methyl-5-phenyl-. [Link]

-

Al-Hourani, B. J., et al. (2016). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 21(11), 1461. [Link]

-

S. P. (2025). Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. PubMed Central. [Link]

-

El-Awa, A., & El-Gendy, M. A. (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ChemInform, 43(32). [Link]

-

Cysewska, M., et al. (2023). Intermolecular Interactions of Edaravone in Aqueous Solutions of Ethaline and Glyceline Inferred from Experiments and Quantum Chemistry Computations. Molecules, 28(2), 643. [Link]

-

Rajput, S. J., & Banchhor, M. (2025). Stress Degradation of Edaravone: Separation, Isolation and Characterization of Major Degradation Products. Journal of Pharmaceutical and Biomedical Analysis, 259, 116639. [Link]

-

NIST. (n.d.). 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-. [Link]

-

Nguyen, T. T. T., et al. (2020). ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1- PHENYL-4-ACETYL-3-HYDROXY. Vietnam Journal of Science and Technology, 58(4), 433. [Link]

Sources

- 1. Edaravone - Wikipedia [en.wikipedia.org]

- 2. Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is Edaravone used for? [synapse.patsnap.com]

- 4. pharmreports.com [pharmreports.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Development of Edaravone Ionic Liquids and Their Application for the Treatment of Cerebral Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pharmatutor.org [pharmatutor.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 19. What is the mechanism of Edaravone? [synapse.patsnap.com]

- 20. nbinno.com [nbinno.com]

tautomerism in 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one derivatives

An In-Depth Technical Guide to Tautomerism in 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound derivatives are a cornerstone in medicinal chemistry, with applications ranging from neuroprotective agents to anti-inflammatory drugs.[1] The biological activity and physicochemical properties of these compounds are intrinsically linked to their tautomeric nature. This guide provides a comprehensive exploration of the tautomeric equilibria in these pyrazolone derivatives, detailing the structural forms, the factors governing their interconversion, and the advanced analytical techniques employed for their characterization. By synthesizing theoretical principles with practical, field-proven methodologies, this document serves as an essential resource for professionals engaged in the research and development of pyrazolone-based therapeutics.

The Dynamic Landscape of Pyrazolone Tautomerism

Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a fundamental concept in organic chemistry with profound implications for molecular recognition and reactivity.[2] In the case of this compound and its derivatives, three principal tautomeric forms are in a constant state of flux: the CH-form (keto), the OH-form (enol), and the NH-form (amine).[1][3]

-

CH-form (Keto Tautomer): this compound, characterized by a methylene group at the C4 position of the pyrazolone ring.

-

OH-form (Enol Tautomer): 5-Phenyl-1H-pyrazol-3-ol, featuring a hydroxyl group at the C3 position, rendering the pyrazole ring aromatic.

-

NH-form (Amine Tautomer): 5-Phenyl-1,2-dihydro-3H-pyrazol-3-one, where a proton resides on the N2 nitrogen atom.

The interplay between these forms is a delicate balance of keto-enol and amine-imine tautomerism, which dictates the molecule's electronic distribution, hydrogen bonding capabilities, and ultimately, its biological function.

Caption: Tautomeric equilibrium in this compound derivatives.

Key Factors Governing Tautomeric Preference

The predominance of a specific tautomer is not arbitrary but is dictated by a confluence of environmental and structural factors. Understanding these influences is paramount for controlling the properties of pyrazolone derivatives.

The Decisive Role of the Solvent

Solvent polarity is arguably the most critical factor influencing the tautomeric equilibrium.[4][5] The general principle is that the solvent will stabilize the tautomer that most closely matches its own polarity.

-

Nonpolar, Aprotic Solvents (e.g., CDCl₃, C₆D₆): In these environments, the CH-form or the OH-form, which can form intermolecular hydrogen-bonded dimers, are often favored.[6]

-

Polar, Aprotic Solvents (e.g., DMSO-d₆): These solvents disrupt intermolecular hydrogen bonding, and due to their high dielectric constant, they can stabilize the more polar NH-tautomer.[6][7]

-

Polar, Protic Solvents (e.g., Methanol-d₄, D₂O): These solvents can engage in hydrogen bonding with all tautomeric forms, often leading to a complex equilibrium where multiple forms coexist.[7] The keto tautomer has been observed to be predominant in methanol.[7]

The Influence of Substituents

The electronic nature of substituents on the phenyl ring or the pyrazolone core can subtly alter the relative stabilities of the tautomers. Electron-withdrawing groups can influence the acidity of the protons involved in tautomerization, thereby shifting the equilibrium. Similarly, bulky substituents can sterically favor one tautomer over another.[8]

A Practical Guide to Tautomer Elucidation: Methodologies and Protocols

The unambiguous identification and quantification of tautomers necessitate a multi-pronged analytical approach.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse of Tautomer Analysis

NMR spectroscopy is the most powerful technique for investigating tautomeric equilibria in solution.[6] By analyzing the chemical shifts and coupling constants of ¹H, ¹³C, and ¹⁵N nuclei, one can gain detailed insights into the predominant tautomeric forms.

Experimental Protocol for NMR Analysis of Tautomerism:

-

Sample Preparation:

-

Dissolve a precise amount of the this compound derivative in the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) to a concentration of approximately 5-10 mg/mL.

-

For comparative analysis, prepare samples of "fixed" O-methyl and N-methyl derivatives in the same solvents. These locked isomers serve as invaluable reference points for assigning signals to the OH and NH tautomers, respectively.[6]

-

-

Data Acquisition:

-

Acquire ¹H, ¹³C, and ¹⁵N NMR spectra at a constant temperature (e.g., 298 K) to ensure reproducible equilibrium conditions.

-

For complex spectra, consider performing 2D NMR experiments such as COSY, HSQC, and HMBC to aid in signal assignment.

-

-

Spectral Interpretation:

-

¹H NMR: Look for characteristic signals. For instance, the CH₂ protons of the CH-form typically appear as a singlet, while the OH and NH protons will be visible as broad singlets, the chemical shifts of which are highly dependent on the solvent and concentration.

-

¹³C NMR: The chemical shift of the C3 and C5 carbons are particularly diagnostic. The C3 carbonyl carbon of the CH-form will have a distinct chemical shift compared to the C3-OH carbon of the enol form.

-

¹⁵N NMR: The nitrogen chemical shifts provide a clear distinction between the sp² and sp³ hybridized nitrogen atoms in the different tautomers.[6]

-

Table 1: Characteristic NMR Chemical Shifts (δ, ppm) for Pyrazolone Tautomers

| Tautomer | Characteristic ¹H Signals | Characteristic ¹³C Signals | Characteristic ¹⁵N Signals |

| CH-form | CH₂ singlet (~3.4 ppm) | C3 (C=O) (~170 ppm) | N/A |

| OH-form | OH broad singlet (variable) | C3-OH (~160 ppm) | Two distinct sp² N signals |

| NH-form | NH broad singlet (variable) | C3 (C=N) (~155 ppm) | Two sp³-like N signals |

Note: These are approximate values and can vary based on substitution and solvent.

Caption: Workflow for NMR-based tautomer analysis.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be a valuable complementary technique. The different tautomers, having distinct electronic configurations, will exhibit different absorption maxima (λ_max). By monitoring the changes in the UV-Vis spectrum in solvents of varying polarity, one can infer shifts in the tautomeric equilibrium.[3]

X-ray Crystallography

For crystalline solids, single-crystal X-ray diffraction provides the most definitive structural evidence, revealing the precise tautomeric form present in the solid state.[6][9] This information is crucial, as the solid-state structure can differ significantly from the predominant form in solution.

Computational Chemistry: A Predictive and Corroborative Tool

In silico methods, particularly Density Functional Theory (DFT), have become indispensable for studying tautomerism.[10]

-

Predicting Tautomer Stability: DFT calculations can accurately predict the relative energies of the different tautomers in the gas phase and in solution (using continuum solvent models like PCM).[4][8] This allows for a theoretical prediction of the most stable tautomer under different conditions.

-

Corroborating Experimental Data: Calculated NMR chemical shifts and vibrational frequencies can be compared with experimental data to support the assignment of tautomeric forms.

Case Study: The Tautomerism of Edaravone

Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a potent antioxidant used in the treatment of stroke and ALS, is a prime example of the importance of tautomerism.[1][7] Its therapeutic efficacy is believed to be linked to its ability to scavenge free radicals, a property that is influenced by its tautomeric state.

-

In aprotic polar solvents like DMSO, the amine (NH) tautomer of edaravone is more stable.[7]

-

In protic polar solvents like methanol, the keto (CH) tautomer is found to be more stable.[7]

-

The enol (OH) form is also present and its population is solvent-dependent.[1]

The tautomeric behavior of edaravone and its analogues is an active area of research, with studies focusing on how modifications to the core structure can modulate the tautomeric equilibrium and, consequently, the biological activity.[11][12]

Conclusion

The tautomerism of this compound derivatives is a multifaceted phenomenon with significant implications for their chemical and biological properties. A thorough understanding of the tautomeric equilibria and the factors that control them is essential for the rational design of new drugs and functional materials. By employing a combination of advanced spectroscopic techniques and computational modeling, researchers can effectively characterize and harness the tautomeric nature of these versatile compounds. This guide provides the foundational knowledge and practical protocols to empower scientists in this exciting field of study.

References

-

International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). DFT MODELING OF TAUTOMERIC EQUILIBRIA AND PROTON TRANSFER OF PYRAZOLONE IN GAS PHASE AND IN SOLUTION. Retrieved from [Link]

- Beni, S., & Chermahini, A. N. (2012). DFT modeling of tautomeric equilibria and proton transfer of pyrazolone in gas phase and in solution. International Journal of Pharmaceutical, Chemical and Biological Sciences, 2(1), 1-9.

-

Keto-enol tautomerism: Significance and symbolism. (2025). Retrieved from [Link]

-

Al-Rawashdeh, N. A., Al-Qudah, M. A., & Al-Jaber, H. I. (2019). Design, synthesis and biological evaluation of edaravone derivatives bearing the N-benzyl pyridinium moiety as multifunctional anti-Alzheimer's agents. PubMed Central. Retrieved from [Link]

-

Arbačiauskienė, E., Krikštolaitytė, S., Šačkus, A., & Holzer, W. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(7), 1773. [Link]

-

Queiroz, A. N., Martins, C. C., Santos, K. L. B., Carvalho, E. S., Owiti, A. O., & da Silva, A. B. F. (2020). Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants. Journal of Molecular Structure, 1217, 128419. [Link]

-

Eryilmaz, S., & Bagdatli, E. (2024). Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach. Journal of Molecular Graphics and Modelling, 129, 108713. [Link]

-

Lin, C. Y., Tsai, C. C., & Lin, S. T. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4610. [Link]

- Aguilar-Parrilla, F., Cativiela, C., Diaz de Villegas, M. D., Elguero, J., Foces-Foces, C., Garcia Laureiro, J. I., ... & Toiron, C. (1992). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2, (10), 1737-1744.

-

Holzer, W., & Kautsch, C. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. MDPI. Retrieved from [Link]

- Ghasemi, H., & Peyman, H. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences, 133(1), 1-9.

-

El-Sayed, W. A., Ali, O. M., & Abd-El-Salam, H. A. (2016). Three Tautomeric structures of the Pyrazolone nucleus. ResearchGate. Retrieved from [Link]

-

Gelain, A., Asai, A., Mori, M., Ronsisvalle, S., Villa, S., & Meneghetti, F. (2023). Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. Molecules, 28(19), 6928. [Link]

-

Ivanova, G., & Stoyanov, S. (2006). CH-(a), OH-(b), and NH-(c) tautomers of the investigated 1-phenyl-3-substituted pyrazol-5-ones. ResearchGate. Retrieved from [Link]

-

Queiroz, A. N., Martins, C. C., Santos, K. L. B., Carvalho, E. S., Owiti, A. O., & da Silva, A. B. F. (2020). Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants. ResearchGate. Retrieved from [Link]

-

Gelain, A., Asai, A., Mori, M., Ronsisvalle, S., Villa, S., & Meneghetti, F. (2023). Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. MDPI. Retrieved from [Link]

-

Gelain, A., Asai, A., Mori, M., Ronsisvalle, S., Villa, S., & Meneghetti, F. (2023). Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. AIR Unimi. Retrieved from [Link]

-

El Hazzat, M., Chigr, M., El Ghozlani, M., Lazrek, H. B., & Vasseur, J. J. (2017). Synthesis of Novel β-Keto-Enol Derivatives Tethered Pyrazole, Pyridine and Furan as New Potential Antifungal and Anti-Breast Cancer Agents. Molecules, 22(12), 2097. [Link]

- Orabi, E. A., Orabi, M. A. A., Mahross, M. H., & Abdel-Hakim, M. (2018). Computational investigation of the structure and antioxidant activity of some pyrazole and pyrazolone derivatives. Journal of Saudi Chemical Society, 22(8), 1011-1025.

- El-Awa, A., & El-Faham, A. (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. International Journal of Modern Organic Chemistry, 1(1), 19-54.

-

Ivanova, G., & Stoyanov, S. (2006). Photochromism and mechanism of pyrazolones in crystals: Structural variations directly observed by X-ray diffraction. ResearchGate. Retrieved from [Link]

- Guard, J. A. M., & Steel, P. J. (1994). Heterocyclic Tautomerism. VII. X-Ray Structures of Two Crystalline Tautomers of 4-Cinnamoyl-1,3-dimethylpyrazol-5-one. Australian Journal of Chemistry, 47(8), 1453-1459.

- Al-Hourani, B. J. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(11), 4878-4886.

- Enchev, V., & Angelova, S. (2008). Does tautomeric equilibrium exist in 4-nitroso-5-pyrazolones?. Journal of Molecular Structure: THEOCHEM, 867(1-3), 51-57.

- O'Hagan, S., & Teague, D. (2016). Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples.

-

Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5469. [Link]

-

Al-Hourani, B. J. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. ResearchGate. Retrieved from [Link]

- Mazhukina, O. A., Arzyamova, E. M., Grinev, V. S., & Yegorova, A. Y. (2023). Spectroscopic Investigation, Component Analysis and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidin-6-one. Chemistry Proceedings, 14(1), 10.

- Holzer, W., & Kautsch, C. (2004). On the tautomerism of pyrazolones: the geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool. Magnetic Resonance in Chemistry, 42(8), 702-706.

- Elguero, J., & Perez, M. (1982). Theoretical calculations on pyrazole derivatives. Part 2. Effect of cationic C-substituents (NH3+ and N2+) on the basicity and tautomerism of pyrazoles. Journal of the Chemical Society, Perkin Transactions 2, (6), 685-688.

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. Keto-enol tautomerism: Significance and symbolism [wisdomlib.org]

- 3. researchgate.net [researchgate.net]

- 4. ijpcbs.com [ijpcbs.com]

- 5. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of edaravone derivatives bearing the N-benzyl pyridinium moiety as multifunctional anti-Alzheimer’s agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 10. Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

A Comprehensive Spectroscopic Guide to 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one: An In-depth Technical Resource

This technical guide provides a detailed exploration of the spectroscopic properties of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The inherent tautomerism of the pyrazolone core, a critical factor in its reactivity and characterization, will be a central theme in the interpretation of its spectral features.

Introduction: The Significance of this compound

This compound belongs to the pyrazolone class of heterocyclic compounds, which are integral scaffolds in a wide array of pharmaceuticals and functional materials. The strategic placement of the phenyl group at the 5-position and the presence of reactive nitrogen and carbonyl functionalities make it a versatile building block for synthesizing more complex molecules with diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.

Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound. This guide provides a foundational understanding of its spectral signature, which is essential for quality control in synthesis and for elucidating its role in various chemical transformations.

Tautomerism: A Key Consideration in Spectroscopic Analysis

A critical aspect of the chemistry of this compound is its existence as a mixture of tautomers. The equilibrium between the CH, OH, and NH forms is influenced by factors such as the solvent, temperature, and concentration.[1][2] This dynamic behavior has a profound impact on the observed spectroscopic data, particularly in NMR. Understanding this tautomerism is not merely an academic exercise; it is fundamental to correctly interpreting the spectral data and comprehending the compound's reactivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of this compound in solution. The following sections provide an analysis of the expected ¹H and ¹³C NMR spectra. Due to the limited availability of public domain spectra for the title compound, data for the closely related analog, 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, will be used for illustrative purposes, with annotations to extrapolate the expected shifts for the 5-phenyl analog.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For the N-phenyl substituted analog, 4-(2-hydroxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, the aromatic protons of the phenyl group appear in the range of δ 7.0-7.8 ppm.[3] The methylene protons of the pyrazolone ring in related structures typically resonate around δ 3.2 ppm.[3] The NH proton of the pyrazolone ring is expected to be a broad singlet, and its chemical shift is highly dependent on the solvent and concentration, but for similar structures, it has been observed around δ 8.3-8.8 ppm.[4]

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| CH₂ (C4) | ~ 3.4 | Singlet | Methylene protons on the pyrazolone ring. |

| Aromatic-H (Phenyl) | 7.2 - 7.8 | Multiplet | Protons of the phenyl ring at the C5 position. |

| NH (N2) | Variable (8.0 - 11.0) | Broad Singlet | Exchangeable proton; chemical shift is solvent and concentration-dependent. |

| NH (N1) | Variable (8.0 - 11.0) | Broad Singlet | Exchangeable proton; present in the NH tautomer. |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. For related phenyl-substituted pyrazoles, the carbonyl carbon (C3) is typically observed in the downfield region of the spectrum.[5] The aromatic carbons of the phenyl group will appear in the δ 120-140 ppm range.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (C3) | ~ 170 | Carbonyl carbon. |

| C-Ph (C5) | ~ 155 | Carbon attached to the phenyl group. |

| Aromatic-C (Phenyl) | 125 - 135 | Carbons of the phenyl ring. |

| CH₂ (C4) | ~ 40 | Methylene carbon on the pyrazolone ring. |

Experimental Protocol for NMR Spectroscopy

A standardized protocol is crucial for obtaining reproducible NMR data.

Protocol 1: ¹H and ¹³C NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent can influence the tautomeric equilibrium.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse program.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the presence of key vibrational bands. For the related compound 5-Methyl-2,4-dihydro-3H-pyrazol-3-one, characteristic N-H and C=O stretching frequencies are observed at 3350 cm⁻¹ and 1740 cm⁻¹, respectively.[4]

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3400 | Medium to Strong, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Weak to Medium |

| C=O Stretch (Amide) | 1680 - 1720 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

Experimental Protocol for IR Spectroscopy

Protocol 2: Solid-State IR Analysis (Thin Film Method)

-

Sample Preparation: Dissolve a small amount (5-10 mg) of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.[6]

-

Film Deposition: Place a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin solid film.[6][7]

-

Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum.

-

Background Correction: A background spectrum of the clean salt plate should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. Electron Ionization (EI) is a common technique that involves bombarding the sample with high-energy electrons, leading to ionization and fragmentation.[8]

For the related compound 2,4-dihydro-2-methyl-5-phenyl-3H-pyrazol-3-one, the molecular ion peak (M⁺) is observed at m/z 174, which corresponds to its molecular weight.[9] The fragmentation pattern will be influenced by the stability of the resulting ions.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

| [M]⁺ | 160 | Molecular Ion |

| [M - N₂H]⁺ | 130 | Loss of a neutral diazene fragment. |

| [C₆H₅CO]⁺ | 105 | Phenylacylium ion. |

| [C₆H₅]⁺ | 77 | Phenyl cation. |

Experimental Protocol for Mass Spectrometry

Protocol 3: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography.

-

Ionization: Bombard the sample with electrons at a standard energy of 70 eV.[8]

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum.

Visualization of Key Concepts

To aid in the understanding of the structural and analytical workflows, the following diagrams are provided.

Chemical Structure and Tautomers

Caption: Tautomeric forms of this compound.

Spectroscopic Analysis Workflow

Caption: General workflow for spectroscopic analysis.

Conclusion

This technical guide has provided a comprehensive overview of the key spectroscopic data (NMR, IR, and MS) for this compound. By understanding its characteristic spectral features and the influence of tautomerism, researchers can confidently identify and characterize this important heterocyclic compound. The provided experimental protocols serve as a practical resource for obtaining high-quality and reproducible data. As a foundational molecule in medicinal chemistry, a thorough grasp of its spectroscopic properties is indispensable for the advancement of drug discovery and development.

References

- Azim, F., et al. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences, 4(1), 42-52.

- Al-Hourani, B. J. (2021). Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds.

-

National Institute of Standards and Technology. (n.d.). 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 3H-Pyrazol-3-one, 2,4-dihydro-2-methyl-5-phenyl-. National Center for Biotechnology Information. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl- (CAS 89-25-8). Retrieved from [Link]

- Liang, X., et al. (1997). Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry. Analytical Chemistry, 69(23), 4749-4756.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2001). Sampling Technique for Organic Solids in IR Spectroscopy.

- Elguero, J., et al. (1992). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2, (11), 1997-2003.

- Al-Amiery, A. A., et al. (2012). Synthesis and Characterization of new Hydrazone derivatives containing heterocyclic meioty. Organic and Medicinal Chemistry Letters, 2(1), 29.

- Desai, S., et al. (2009). Synthesis and Characterization of a Novel 2-Pyrazoline. Molbank, 2009(3), M614.

-

SpectraBase. (n.d.). 3H-Pyrazol-3-one, 4,4-dibromo-2,4-dihydro-5-phenyl-. Retrieved from [Link]

- Al-Masoudi, N. A., & Al-Soud, Y. A. (2006).

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Retrieved from [Link]

- Prozorov, D. A., et al. (2023). Mass Spectra of New Heterocycles: XXV.1 Electron Ionization Study of N-[5-Aminothiophen-2-yl]thioureas. Russian Journal of Organic Chemistry, 59(5), 793-801.

- Begtrup, M. (1974). 13C NMR spectra of phenyl-substituted azole derivatives part 2, a conformational study. Acta Chemica Scandinavica B, 28, 61-70.

- El-Apasery, M. A. (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. International Journal of Modern Organic Chemistry, 1(1), 19-54.

-

Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Retrieved from [Link]

- Kadhim, M. M., et al. (2017). Synthesis and Characterization of Hetrocyclic Compounds Derived from ethyl-4-aminobenzoate. Journal of Global Pharma Technology, 8(9), 1-8.

-

Reddit. (2023). Tautomers of 3-methyl-5-pyrazolone. r/OrganicChemistry. Retrieved from [Link]

- Hockstedler, A. N., et al. (2017). 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. Magnetic Resonance in Chemistry, 55(6), 561-566.

- Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research & Reviews: Journal of Chemistry, 13(2).

- Gomaa, M. A. M. (1980). Structures of 1-Phenyl-3-methyl-pyrazolone-5 and its Benzoyl Derivatives.

- El-Haddad, S. A., et al. (2022). IR spectra of 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (5a).

- Katritzky, A. R., & Maine, F. W. (1964). Tautomeric Azoles. Part I. The Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Tetrahedron, 20(2), 299-315.

- Pérez-Castaño, R., & Castro-Puyana, M. (2023). The overshadowed role of electron ionization-mass spectrometry in analytical biotechnology. Analytical and Bioanalytical Chemistry, 415(23), 5663-5679.

- Naji, A. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781.

-

UMNOrganicChemistry. (2014, July 28). How to prepare an IR sample [Video]. YouTube. [Link]

- El-Gohary, N. S., & Shaabana, A. A. (2018). Progress of the reaction between ethyl acetoacetate, hydrazine hydrate,....

-

ResearchGate. (n.d.). How to prepare IR samples?. Retrieved from [Link]

- Elguero, J., et al. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 23(1), 133.

-

Chemistry LibreTexts. (2022). 3.1: Electron Ionization. Retrieved from [Link]

-

Filo. (2022). Ethyl acetate reacts with hydrazine to give. Retrieved from [Link]

- Evans, N. A., et al. (1965). Tautomerism in the 5-pyrazolone series. Tetrahedron, 21(12), 3351-3361.

- Varma, R. S. (2007). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 12(9), 2099-2106.

-

ChemSynthesis. (n.d.). 5-amino-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. Retrieved from [Link]

- da Silva, A. C., et al. (2019). 13C NMR spectra of (Z)-4-((1,5-dimethyl-3-oxo-2-phenyl-2,3dihydro-1H-pyrazol-4-yl) amino)-4-oxobut-2-enoic acid (IR-01) in DMSO-D6 at 75 MHz.

- ACG Publications. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. [Journal Name], [Volume], [Pages].

Sources

- 1. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 2. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. naturalspublishing.com [naturalspublishing.com]

- 4. jmchemsci.com [jmchemsci.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. rroij.com [rroij.com]

- 9. 3H-Pyrazol-3-one, 2,4-dihydro-2-methyl-5-phenyl- | C10H10N2O | CID 142562 - PubChem [pubchem.ncbi.nlm.nih.gov]

CAS number 4860-93-9 properties and safety data

An In-Depth Technical Guide to 4-(4-Fluorobenzoyl)butyric Acid

A Note on Chemical Identification: Initial searches for CAS number 4860-93-9 lead to the compound 3-Phenyl-2-pyrazolin-5-one. However, the context of in-depth technical data for pharmaceutical development strongly points towards a related but distinct compound, 4-(4-Fluorobenzoyl)butyric acid , which is correctly identified by CAS number 149437-76-3 . This guide will focus on the latter, a critical intermediate in modern drug synthesis.

Introduction

4-(4-Fluorobenzoyl)butyric acid is an aromatic fluorinated intermediate that has garnered significant attention in the pharmaceutical industry. Its structural features, particularly the presence of a fluorine atom on the benzoyl group, enhance its chemical properties and biological activity when incorporated into larger molecules.[1] This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs), most notably the cholesterol-lowering drug Ezetimibe.[1][2][3] Its utility lies in its stable reactivity and versatility as a precursor for more complex molecular architectures.[4]

Physicochemical Properties

A summary of the key physicochemical properties of 4-(4-Fluorobenzoyl)butyric acid is presented in the table below.

| Property | Value | Source |

| CAS Number | 149437-76-3 | [4] |

| Molecular Formula | C₁₁H₁₁FO₃ | [1][4] |

| Molecular Weight | 210.2 g/mol | [1][4] |

| Appearance | Off-white to white powder/solid | [4][5] |

| Melting Point | 141-142 °C | [5][6] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and methanol.[1] | [1] |

| EINECS Number | 604-692-0 | [4] |

Synthesis of 4-(4-Fluorobenzoyl)butyric Acid

The most common and well-documented method for synthesizing 4-(4-Fluorobenzoyl)butyric acid is through a Friedel-Crafts acylation reaction. This process involves the reaction of glutaric anhydride with fluorobenzene in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1]

Experimental Protocol: Friedel-Crafts Acylation

-

Reaction Setup: In a three-necked round-bottom flask, anhydrous aluminum chloride and fluorobenzene are combined and cooled in an ice bath to approximately 5 °C.[5][6] Dichloromethane can also be used as a solvent.[7]

-

Addition of Reactants: A solution of glutaric anhydride dissolved in fluorobenzene is slowly added to the cooled mixture, ensuring the reaction temperature is maintained below 12 °C.[5][6]

-

Reaction Progression: The reaction mixture is then allowed to warm to room temperature and stirred for a period, typically around 90 minutes, to allow the reaction to proceed to completion.[5][6]

-

Quenching: The reaction is quenched by carefully adding a cold aqueous solution of hydrochloric acid to neutralize the unreacted aluminum chloride.[5][6]

-

Product Precipitation: The quenched reaction mixture is poured into a mixture of water and ice to precipitate the crude product.[5][6]

-

Purification: The crude solid is collected by filtration and then purified. A common purification method involves dissolving the solid in an aqueous sodium bicarbonate solution, filtering to remove insoluble materials, and then re-precipitating the product by acidifying the filtrate with concentrated hydrochloric acid.[5][6]

-

Drying: The purified product is washed with ice-cold water and dried under vacuum to yield 4-(4-Fluorobenzoyl)butyric acid as a white solid.[5][6]

Synthesis Workflow Diagram

Caption: Synthesis workflow for 4-(4-Fluorobenzoyl)butyric acid.

A critical aspect of this synthesis is managing the formation of the desfluoro analog, 4-benzoylbutyric acid.[1] This impurity arises from the presence of benzene in the fluorobenzene starting material.[1] Therefore, using high-purity fluorobenzene and optimizing reaction conditions are crucial for obtaining a final product with acceptable purity for pharmaceutical applications.[2][8]

Applications in Drug Development

The primary application of 4-(4-Fluorobenzoyl)butyric acid is as a key intermediate in the synthesis of Ezetimibe, a medication used to lower cholesterol levels.[1][2][3] Ezetimibe functions by inhibiting the absorption of cholesterol in the small intestine.[1] The structural characteristics of 4-(4-Fluorobenzoyl)butyric acid are instrumental to the biological activity of the final drug.[3] The fluorinated phenyl group, in particular, can enhance the lipophilicity and binding affinity of the molecule to its biological target.[1]

Role in Ezetimibe Synthesis

Sources

- 1. Buy 4-(4-Fluorobenzoyl)butyric Acid | 149437-76-3 [smolecule.com]

- 2. WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. 4-(4-Fluorobenzoyl)Butyric Acid - Natural Micron Pharm Tech [nmpharmtech.com]

- 5. 4-(4-Fluorobenzoyl)butyric acid | 149437-76-3 [chemicalbook.com]

- 6. 4-(4-Fluorobenzoyl)butyric acid synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. An Improved Process For The Preparation Of 4 (4 Fluorobenzoyl) Butyric [quickcompany.in]

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of Novel Pyrazole Derivatives

Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, represent a cornerstone in the field of medicinal chemistry.[1] Their unique structural and electronic properties have established them as "privileged structures," meaning they are capable of binding to a wide range of biological targets with high affinity.[2] This versatility has led to the development of numerous therapeutic agents across diverse disease areas.[1][3] Marketed drugs such as the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the kinase inhibitor Crizotinib all feature the pyrazole core, underscoring its pharmacological significance.[1][2][4]

The value of the pyrazole moiety lies in its aromatic nature, the presence of hydrogen bond donors and acceptors, and its synthetic tractability, which allows for extensive functionalization at multiple positions.[3][5] These modifications enable the fine-tuning of physicochemical properties and biological activity, making the pyrazole scaffold a fertile ground for drug discovery.[6] Researchers have successfully synthesized and evaluated a vast library of pyrazole derivatives, revealing a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[7][8][9][10]

This guide serves as a technical resource for researchers and drug development professionals. It provides an in-depth analysis of the principal biological activities of novel pyrazole derivatives, explores the underlying mechanisms of action, and presents detailed, field-proven experimental protocols for their evaluation.

Anti-inflammatory Activity: Selective COX-2 Inhibition and Beyond

Mechanistic Insights: The Arachidonic Acid Cascade

The diaryl-substituted pyrazole structure, characteristic of compounds like Celecoxib, is crucial for this selectivity. A polar sulfonamide side chain on one of the aryl rings binds to a specific hydrophilic pocket near the active site of the COX-2 enzyme, an interaction that is not possible with the narrower active site of COX-1.[14][16] This selective binding blocks the synthesis of pro-inflammatory prostaglandins, thereby reducing inflammation, pain, and swelling.[16][17]

Caption: Selective inhibition of COX-2 by pyrazole derivatives blocks prostaglandin synthesis.

Data Presentation: In Vitro COX-2 Inhibitory Activity

The potency of novel pyrazole derivatives is often quantified by their half-maximal inhibitory concentration (IC₅₀) against COX enzymes. A high selectivity index (COX-1 IC₅₀ / COX-2 IC₅₀) is a desirable characteristic for minimizing side effects.

| Compound Class | Derivative Example | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index | Reference |

| Diaryl-pyrazole | FR140423 | 0.02 | 3.0 | 150 | [18] |

| Pyrazolo[1,5-a]pyrimidine | Compound 157 | 1.51 (vs. HCT-116) | N/A | N/A | [7] |

| Thiophene-pyrazole hybrid | Thienopyrimidine analog | N/A (Potent) | N/A | N/A | [7] |

| Pyrazole Schiff Base | Azo-containing derivative | N/A (Promising) | N/A | N/A | [7] |

(Note: N/A indicates data not available in the cited source; some studies report general potency or anticancer IC₅₀ instead of specific COX IC₅₀ values).

Experimental Protocol: In Vitro Anti-inflammatory Screening

A robust and widely accepted method for initial screening involves using lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7).[19] LPS, a component of Gram-negative bacteria, is a potent inducer of the inflammatory response, including the production of nitric oxide (NO), a key inflammatory mediator.[13][19] A critical first step is to assess cytotoxicity to ensure that any observed anti-inflammatory effect is not simply due to cell death.

Caption: Workflow for in vitro anti-inflammatory activity screening.

Step-by-Step Methodology: Nitric Oxide (NO) Production Assay

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours to allow for adherence.[19][20]

-

Cytotoxicity Pre-screen (MTT Assay): In a parallel plate, treat cells with various concentrations of the test pyrazole derivative for 24 hours. Assess cell viability using the MTT assay to determine the maximum non-toxic concentration for subsequent experiments.[19]

-

Treatment: In the primary assay plate, pre-treat the adhered cells with non-toxic concentrations of the pyrazole derivative for 1 hour.[20]

-

Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include wells with cells only (negative control) and cells with LPS only (positive control).

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Griess Assay:

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each sample.[20]

-

Incubate at room temperature for 10 minutes, protected from light.

-

-

Data Acquisition: Measure the absorbance at 540 nm using a microplate reader. The intensity of the color is proportional to the nitrite concentration.

-

Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production by the test compound compared to the LPS-only control.

Anticancer Activity: Targeting the Engine of Cell Proliferation

The dysregulation of the cell cycle is a hallmark of cancer.[21] Pyrazole derivatives have emerged as a promising class of anticancer agents, primarily through their ability to inhibit key enzymes that control cell cycle progression, such as cyclin-dependent kinases (CDKs).[6][22]

Mechanistic Insights: CDK Inhibition and Cell Cycle Arrest

CDKs are a family of protein kinases that, when activated by binding to their cyclin partners, drive the cell through the various phases of the cell cycle.[21] CDK2, in particular, is crucial for the G1-to-S phase transition.[21][23] Overexpression or aberrant activity of CDK2 is common in many cancers.

Novel pyrazole derivatives have been designed to act as potent and selective CDK2 inhibitors.[21][24] They typically function as ATP-competitive inhibitors, binding to the kinase's active site and preventing the phosphorylation of key substrates like the retinoblastoma (Rb) protein.[2][23] Inhibition of CDK2 leads to cell cycle arrest, preventing cancer cells from replicating their DNA and dividing.[24][25] This ultimately triggers apoptosis, or programmed cell death.[3][25] Beyond CDKs, pyrazoles have also been shown to target other critical cancer pathways, including those involving EGFR, BTK, and tubulin.[3][6]

Caption: Pyrazole-based CDK2 inhibitors block Rb phosphorylation, causing G1 cell cycle arrest.

Data Presentation: Cytotoxic Activity Against Cancer Cell Lines

The anticancer potential of pyrazole derivatives is evaluated by their ability to inhibit the growth of various cancer cell lines. The half-maximal growth inhibitory concentration (GI₅₀) or IC₅₀ is a standard measure of cytotoxic potency.

| Compound ID/Class | Cancer Cell Line | GI₅₀ / IC₅₀ (µM) | Mechanism/Target | Reference |

| Pyrazole Derivative 4 | HCT-116 (Colon) | 3.81 (GI₅₀) | CDK2 Inhibition | [24] |

| Pyrazole Derivative 9 | HCT-116 (Colon) | 0.96 (IC₅₀ vs CDK2) | CDK2 Inhibition | [24] |

| Pyrazolo[1,5-a]pyrimidine 157 | HCT-116 (Colon) | 1.51 (IC₅₀) | Cytotoxic | [7] |

| Pyrazole-imide 161b | A-549 (Lung) | 3.22 (IC₅₀) | Cytotoxic | [7] |

| Pyrazole carbaldehyde 43 | MCF-7 (Breast) | 0.25 (IC₅₀) | PI3 Kinase Inhibitor | [3] |

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine 15 | Ovarian Cancer | 0.127–0.560 (GI₅₀) | CDK2 Inhibition | [2] |

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation.[26] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells. Viable cells contain mitochondrial reductase enzymes that can convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[26]

Caption: Step-by-step workflow for the MTT cell viability assay.

Step-by-Step Methodology: MTT Assay

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.

-

Compound Treatment: Prepare serial dilutions of the novel pyrazole derivative in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and an untreated control.

-

Incubation: Incubate the plate for the desired exposure time, typically 48 or 72 hours, at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[19] During this time, viable cells will convert the soluble yellow MTT to insoluble purple formazan crystals.

-

Formazan Solubilization: Carefully remove the supernatant from each well without disturbing the formazan crystals. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the crystals.[19]

-

Data Acquisition: Gently shake the plate to ensure complete dissolution and measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (on a logarithmic scale) and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Activity: A Scaffold to Combat Resistance

With the rise of antimicrobial resistance, there is a pressing need for new classes of antibacterial and antifungal agents.[27] Pyrazole derivatives have demonstrated significant potential in this area, showing activity against a wide range of pathogenic microbes, including resistant strains.[27][28][29]

Mechanistic Insights: Diverse Modes of Action

The antimicrobial mechanisms of pyrazole derivatives are varied. Some compounds are believed to inhibit essential bacterial enzymes, such as DNA gyrase, which is necessary for DNA replication and repair.[27] Others may disrupt cell membrane integrity or interfere with metabolic pathways. The fusion of the pyrazole ring with other heterocyclic systems, like thiazole or triazole, has been shown to enhance antimicrobial potency.[7][28][30] This synthetic flexibility allows for the development of compounds with broad-spectrum activity or targeted effects against specific pathogens.[27][28]

Data Presentation: In Vitro Antimicrobial Potency (MIC)

The standard metric for the efficacy of an antimicrobial agent is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible in vitro growth of a microorganism.[31][32]

| Compound ID/Class | Microorganism | MIC (µg/mL) | Reference |

| Imidazo-pyridine pyrazole 18 | E. coli | <1 | [27] |

| Coumarin-pyrazole 39 | S. aureus | 1 | [27] |

| Coumarin-pyrazole 39 | Salmonella | 0.05 | [27] |

| Pyrazole-carboxamide 3 | E. coli | 0.25 | [4] |

| Pyrazole-carboxamide 4 | S. epidermidis | 0.25 | [4] |

| Hydrazone 21a | S. aureus | 62.5 | [33] |

| Hydrazone 21a | A. flavus | 2.9 | [33] |

Experimental Protocol: Broth Microdilution MIC Assay

The broth microdilution method is a standardized, quantitative technique for determining the MIC of an antimicrobial agent.[31][34] It involves challenging a standardized inoculum of a microorganism with serial dilutions of the test compound in a liquid growth medium.[35]

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) via broth microdilution.

Step-by-Step Methodology: Broth Microdilution

-

Prepare Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the pyrazole derivative in a suitable sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[31][34] The final volume in each well should be 50 or 100 µL.

-

Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells after inoculation.[35]

-

Inoculation: Add an equal volume of the standardized inoculum to each well of the microtiter plate containing the compound dilutions.

-

Controls: Include a positive control well (broth with inoculum, no compound) to confirm microbial growth and a negative/sterility control well (broth only, no inoculum) to confirm medium sterility.

-

Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours under appropriate atmospheric conditions.

-

Reading the MIC: After incubation, examine the plate for visible turbidity (cloudiness), which indicates microbial growth. The MIC is the lowest concentration of the pyrazole derivative at which there is no visible growth.[32] This can be determined by visual inspection or with a plate reader.

Conclusion and Future Outlook

The pyrazole scaffold has unequivocally proven its merit in medicinal chemistry, serving as a robust foundation for the development of potent therapeutic agents. The diverse biological activities—ranging from potent and selective anti-inflammatory effects via COX-2 inhibition to broad-spectrum anticancer activity through CDK inhibition and promising antimicrobial efficacy—highlight its remarkable versatility. The synthetic accessibility of the pyrazole ring continues to empower medicinal chemists to generate vast libraries of novel compounds, systematically exploring structure-activity relationships to enhance potency, selectivity, and drug-like properties.

Future research will likely focus on developing multi-target pyrazole derivatives that can simultaneously modulate several disease-relevant pathways, a strategy of particular interest in complex diseases like cancer. Furthermore, the application of pyrazole-based compounds to combat drug-resistant microbial strains and overcome resistance to existing cancer therapies remains a critical and promising avenue of investigation. As our understanding of molecular pathology deepens, the "privileged" pyrazole scaffold is poised to remain a central element in the discovery of the next generation of innovative medicines.

References

- Celecoxib - St

- Celebrex (Celecoxib) Pharmacology - News-Medical.Net.

- Celecoxib - Wikipedia.

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv

- Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Publishing.

- Synthesis and Antimicrobial Activity of Novel Pyrazole Deriv

- Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Tre

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Celecoxib P

- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR.

- Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds - MDPI.

- Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH.

- A New Insight into the Synthesis and Biological Activities of Pyrazole based Deriv

- What is the mechanism of Celecoxib?

- Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Deriv

- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv

- Anti-inflammatory and analgesic effects of a novel pyrazole deriv

- Minimum inhibitory concentr

- Synthesis and Anticancer Evaluation of a Series of Novel Pyrazole Derivatives as Potential PI3 Kinase Inhibitors - PMC - NIH.

- Minimum Inhibitory Concentration | Overview & Determining Methods - Study.com.

- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC - NIH.

- Minimum inhibitory concentr

- Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing).

- Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents - PMC - NIH.

- Minimum Inhibitory Concentration (MIC)

- Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies.

- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv

- The minimum inhibitory concentr

- Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - NIH.

- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI.

- Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening.

- (PDF)

- SYNTHESIS Characterization and Biological Evaluation of Some Novel Amino Pyrazole Deriv

- Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PubMed Central.

- A review of recent advances in anticancer activity and SAR of pyrazole deriv

- Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Marine N

- SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIV

- Pyrazoles as anticancer agents: Recent advances - SRR Public

- Application Notes and Protocols for In Vitro Anti-inflammatory Assay of Procurcumadiol - Benchchem.

- Recent Advances in the Development of Pyrazole Deriv

- Recent Advances in the Development of Pyrazole Deriv

- In-vitro approaches to evaluate the anti-inflamm

- Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview - YouTube.

- A comprehensive review on preliminary screening models for the evalu

- (PDF)

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. benthamdirect.com [benthamdirect.com]

- 9. eurekaselect.com [eurekaselect.com]

- 10. researchgate.net [researchgate.net]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 13. researchgate.net [researchgate.net]

- 14. Celecoxib - Wikipedia [en.wikipedia.org]

- 15. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 16. news-medical.net [news-medical.net]

- 17. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [ouci.dntb.gov.ua]

- 23. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family [mdpi.com]

- 24. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 25. ClinPGx [clinpgx.org]

- 26. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 27. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]